1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine typically involves multiple steps. One common route includes the reaction of 4-chloro-2,6-dimethylphenol with butyl bromide to form 4-(4-chloro-2,6-dimethylphenoxy)butane. This intermediate is then reacted with 3-methylpiperidine under basic conditions to yield the desired product. The final step involves the formation of the oxalic acid salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced piperidine derivatives.
Substitution: Various substituted phenoxy and piperidine compounds.
Scientific Research Applications
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the oxalic acid moiety can influence its solubility and bioavailability. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine is unique due to its specific combination of functional groups. Similar compounds include:
4-Chloro-2,6-dimethylphenol: Shares the phenoxy group but lacks the piperidine ring and oxalic acid moiety.
3-Methylpiperidine: Contains the piperidine ring but lacks the phenoxy group and oxalic acid moiety.
4-(4-Chloro-2,6-dimethylphenoxy)butane: Contains the phenoxy group but lacks the piperidine ring and oxalic acid moiety.
Properties
IUPAC Name |
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO.C2H2O4/c1-14-7-6-9-20(13-14)8-4-5-10-21-18-15(2)11-17(19)12-16(18)3;3-1(4)2(5)6/h11-12,14H,4-10,13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEXVIYLQGQIEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=C(C=C(C=C2C)Cl)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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